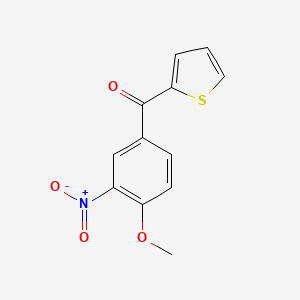

(4-Methoxy-3-nitrophenyl)(thiophen-2-YL)methanone

Description

BenchChem offers high-quality (4-Methoxy-3-nitrophenyl)(thiophen-2-YL)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Methoxy-3-nitrophenyl)(thiophen-2-YL)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-methoxy-3-nitrophenyl)-thiophen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4S/c1-17-10-5-4-8(7-9(10)13(15)16)12(14)11-3-2-6-18-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBFHFJAGCNLJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC=CS2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00705220 | |

| Record name | (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00705220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66938-50-9 | |

| Record name | (4-Methoxy-3-nitrophenyl)-2-thienylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66938-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00705220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic data of (4-Methoxy-3-nitrophenyl)(thiophen-2-YL)methanone

An In-depth Technical Guide to the Spectroscopic Elucidation of (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone

Introduction

(4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone, with the Chemical Abstracts Service (CAS) number 66938-50-9, is a member of the diaryl ketone family of organic compounds. This class of molecules is of significant interest to researchers in medicinal chemistry and materials science due to the diverse biological activities and photophysical properties exhibited by its members. The precise arrangement of the methoxy and nitro substituents on the phenyl ring, in conjunction with the thiophene moiety, imparts a unique electronic and steric profile to the molecule, making it a valuable scaffold for further synthetic elaboration and a subject of interest for structural and analytical studies.

This technical guide provides a comprehensive overview of the spectroscopic techniques and methodologies required for the unambiguous structural elucidation and characterization of (4-methoxy-3-nitrophenyl)(thiophen-2-yl)methanone. As a senior application scientist, the following sections will not only present the predicted spectroscopic data but also delve into the rationale behind the experimental choices and the interpretation of the spectral features. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how to apply modern spectroscopic methods to the structural analysis of complex organic molecules.

Molecular Structure and Numbering Scheme

To facilitate the discussion of the spectroscopic data, the following numbering scheme will be used for the atoms in (4-methoxy-3-nitrophenyl)(thiophen-2-yl)methanone.

Caption: Numbering scheme for (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For (4-methoxy-3-nitrophenyl)(thiophen-2-yl)methanone, both ¹H and ¹³C NMR are indispensable for confirming its structure.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of (4-methoxy-3-nitrophenyl)(thiophen-2-yl)methanone in CDCl₃ is summarized in the table below. The chemical shifts are predicted based on the analysis of structurally similar compounds, such as 1-(4-methoxy-3-nitrophenyl)ethanone and other thiophene derivatives.[1][2]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' | ~8.2 | d | ~2.0 |

| H-5' | ~7.8 | dd | ~8.5, 2.0 |

| H-6' | ~7.2 | d | ~8.5 |

| H-3'' | ~7.8 | dd | ~4.0, 1.0 |

| H-4'' | ~7.2 | t | ~4.5 |

| H-5'' | ~7.7 | dd | ~5.0, 1.0 |

| OCH₃ | ~4.0 | s | - |

Interpretation of the Predicted ¹H NMR Spectrum

-

Aromatic Protons (Phenyl Ring): The protons on the substituted phenyl ring are expected to appear in the downfield region of the spectrum due to the deshielding effects of the aromatic ring current, the carbonyl group, and the nitro group.

-

H-2' : This proton is ortho to the electron-withdrawing nitro group and is therefore expected to be the most deshielded, appearing as a doublet with a small coupling constant due to meta-coupling with H-6'.

-

H-5' : This proton is coupled to both H-6' (ortho-coupling) and H-2' (meta-coupling), and is expected to appear as a doublet of doublets.

-

H-6' : This proton is ortho to the electron-donating methoxy group and will be the most shielded of the phenyl protons, appearing as a doublet due to ortho-coupling with H-5'.

-

-

Aromatic Protons (Thiophene Ring): The protons on the thiophene ring also appear in the aromatic region. Their chemical shifts are influenced by the ring current of the heterocycle and the electron-withdrawing effect of the carbonyl group.

-

H-3'', H-4'', H-5'': These protons will exhibit characteristic coupling patterns for a 2-substituted thiophene. H-5'' is typically the most deshielded due to its proximity to the sulfur atom and the carbonyl group.

-

-

Methoxy Protons: The three protons of the methoxy group are equivalent and are expected to appear as a sharp singlet in the upfield region of the spectrum.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of (4-methoxy-3-nitrophenyl)(thiophen-2-yl)methanone in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for (4-methoxy-3-nitrophenyl)(thiophen-2-yl)methanone in CDCl₃ are presented below. These predictions are based on established increments for substituents on aromatic rings and data from analogous compounds.[1][2]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~185 |

| C-1' | ~132 |

| C-2' | ~140 |

| C-3' | ~125 |

| C-4' | ~155 |

| C-5' | ~118 |

| C-6' | ~115 |

| C-2'' | ~143 |

| C-3'' | ~135 |

| C-4'' | |

| C-5'' | ~134 |

| OCH₃ | ~56 |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon: The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and will appear at a very low field (~185 ppm).

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents.

-

Carbons bearing electron-withdrawing groups (NO₂) or electronegative atoms (O) will be deshielded (C-2', C-4').

-

Carbons ortho and para to the electron-donating methoxy group will be shielded (C-3', C-5').

-

-

Thiophene Carbons: The carbons of the thiophene ring will have chemical shifts characteristic of this heterocycle, with C-2'' being the most deshielded due to its attachment to the carbonyl group.

-

Methoxy Carbon: The carbon of the methoxy group will appear at a characteristic upfield chemical shift (~56 ppm).

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Use a 100 MHz or higher frequency for ¹³C NMR on a 400 MHz spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FT-IR Data

The predicted characteristic infrared absorption frequencies for (4-methoxy-3-nitrophenyl)(thiophen-2-yl)methanone are listed below.

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C=O (ketone) | 1650-1670 |

| NO₂ (asymmetric stretch) | 1520-1560 |

| NO₂ (symmetric stretch) | 1340-1380 |

| C-O (aryl ether) | 1200-1275 |

| C-H (aromatic) | 3000-3100 |

| C-H (methyl) | 2850-2960 |

Interpretation of the Predicted FT-IR Spectrum

-

Carbonyl Group: A strong absorption band in the region of 1650-1670 cm⁻¹ is a key indicator of the ketone functional group.

-

Nitro Group: Two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group are expected.

-

Aryl Ether: A characteristic absorption for the C-O stretching of the methoxy group attached to the phenyl ring should be observed.

-

Aromatic and Aliphatic C-H: Absorption bands for the stretching vibrations of the C-H bonds in the aromatic rings and the methyl group will also be present.

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrument Setup: Use a standard FT-IR spectrometer.

-

Data Acquisition: Acquire a background spectrum first, followed by the sample spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The expected molecular weight of (4-methoxy-3-nitrophenyl)(thiophen-2-yl)methanone (C₁₂H₉NO₄S) is approximately 279.03 g/mol . A prominent molecular ion peak should be observed at m/z = 279.

-

Major Fragmentation Pathways: The molecule is expected to fragment at the bonds adjacent to the carbonyl group.

| m/z | Predicted Fragment Ion |

| 181 | [M - C₄H₃S]⁺ |

| 166 | [M - C₄H₃SCO]⁺ |

| 111 | [C₄H₃SCO]⁺ |

| 83 | [C₄H₃S]⁺ |

Interpretation of the Predicted Mass Spectrum

The fragmentation pattern can provide valuable structural information. The cleavage of the bond between the carbonyl carbon and the thiophene ring or the phenyl ring will lead to the formation of characteristic fragment ions. The observation of these fragments would support the proposed structure.

Caption: Predicted major fragmentation pathways in the mass spectrum.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron ionization (EI) is a common method for GC-MS, while electrospray ionization (ESI) is typically used for LC-MS.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their m/z ratio.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The structural elucidation of (4-methoxy-3-nitrophenyl)(thiophen-2-yl)methanone is a systematic process that relies on the combined application of several spectroscopic techniques. By carefully acquiring and interpreting the data from ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, researchers can unambiguously confirm the identity and purity of this compound. The predicted spectroscopic data and detailed protocols provided in this guide serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of novel organic molecules. The principles and methodologies outlined herein are broadly applicable to the structural analysis of a wide range of organic compounds.

References

-

PubChem. (n.d.). 1-(4-Methoxy-3-nitrophenyl)ethanone. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Semantic Scholar. (n.d.). Synthesis, molecular structure and Hirshfeld surface analysis of (4-methoxyphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). (4-Methoxyphenyl)methanone. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

SpectraBase. (n.d.). Methanone, (4-methoxy-3-nitrophenyl)phenyl-. Wiley-VCH GmbH. Retrieved January 19, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for an article. Retrieved January 19, 2026, from [Link]

-

SIELC Technologies. (n.d.). (3-Chlorophenyl)(4-methoxy-3-nitrophenyl)methanone. Retrieved January 19, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. Retrieved January 19, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). (4-Methoxyphenyl)(3-methylphenyl)methanone. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

NIST. (n.d.). 4'-Methoxy-3'-nitroacetophenone. National Institute of Standards and Technology. Retrieved January 19, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of C. 4-Methoxy-3-nitrophenol. Retrieved January 19, 2026, from [Link]

-

Crysdot. (n.d.). (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone. Retrieved January 19, 2026, from [Link]

Sources

In-Depth Technical Guide: ¹H and ¹³C NMR Analysis of (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone is a multifaceted compound featuring a thiophene ring linked to a substituted benzene ring through a ketone functional group. This structural arrangement makes it a molecule of significant interest in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the unambiguous structural elucidation of such organic molecules. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone, offering insights into the chemical environment of each nucleus and the rationale behind the observed spectral patterns. Understanding these NMR characteristics is crucial for confirming the identity, purity, and structure of this compound in various research and development settings.

Principles of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. The two most common types of NMR spectroscopy for organic compounds are ¹H NMR and ¹³C NMR.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons, the electronic environment of each type, and the connectivity between adjacent protons. Key parameters in ¹H NMR include:

-

Chemical Shift (δ): The position of a signal along the x-axis, measured in parts per million (ppm), indicates the electronic environment of the proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift (to lower ppm values).

-

Integration: The area under a signal is proportional to the number of protons it represents.

-

Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the magnetic influence of neighboring protons. The n+1 rule is often used to predict the multiplicity, where 'n' is the number of equivalent protons on adjacent carbons.

-

Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and the number of bonds separating them.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.[1] Key aspects include:

-

Chemical Shift (δ): Similar to ¹H NMR, the chemical shift of a ¹³C signal indicates the electronic environment of the carbon atom. The hybridization state (sp³, sp², sp) and the presence of electronegative atoms significantly influence the chemical shift.

-

Number of Signals: The number of signals in a proton-decoupled ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms in the molecule.

¹H and ¹³C NMR Spectral Analysis of (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone

The structure of (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone presents a unique combination of an electron-rich thiophene ring and a benzene ring substituted with both an electron-donating methoxy group and a strongly electron-withdrawing nitro group. These substituents create a distinct electronic environment that is reflected in the NMR spectra.

Molecular Structure and Numbering

For clarity in the spectral analysis, the atoms in (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone are numbered as follows:

Caption: Molecular structure of (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone with atom numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone is expected to show signals corresponding to the protons on the benzene and thiophene rings, as well as the methoxy group. The analysis is based on the influence of the substituents on the chemical shifts and coupling patterns.

Table 1: Predicted ¹H NMR Data for (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' | ~7.8 - 8.0 | d | ~2 |

| H-5 | ~7.7 - 7.9 | dd | ~8, 2 |

| H-6 | ~7.5 - 7.7 | d | ~8 |

| H-4' | ~7.6 - 7.8 | dd | ~5, 4 |

| H-5' | ~7.1 - 7.3 | dd | ~5, 1 |

| H-3' | ~7.0 - 7.2 | dd | ~4, 1 |

| OCH₃ | ~3.9 - 4.1 | s | - |

Analysis of ¹H NMR Signals:

-

Aromatic Protons (Benzene Ring):

-

H-2': This proton is ortho to the electron-withdrawing nitro group and will be the most deshielded proton on the benzene ring, appearing as a doublet due to coupling with H-6.

-

H-6: This proton is ortho to the carbonyl group and meta to the nitro group. It will be deshielded and appear as a doublet of doublets due to coupling with H-2' and H-5.

-

H-5: This proton is ortho to the methoxy group and will be the most shielded proton on the benzene ring, appearing as a doublet due to coupling with H-6.

-

-

Aromatic Protons (Thiophene Ring): The chemical shifts of thiophene protons are influenced by the nature of the substituent at the C2 position.[1]

-

H-5': This proton is adjacent to the sulfur atom and will be deshielded, appearing as a doublet of doublets due to coupling with H-4' and H-3'.

-

H-4': This proton will appear as a doublet of doublets due to coupling with H-5' and H-3'.

-

H-3': This proton is adjacent to the carbonyl group and will be deshielded, appearing as a doublet of doublets due to coupling with H-5' and H-4'.

-

-

Methoxy Protons (OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet in the upfield region of the aromatic spectrum.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are predicted based on the effects of the substituents.

Table 2: Predicted ¹³C NMR Data for (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~180 - 185 |

| C-4 | ~155 - 160 |

| C-3 | ~145 - 150 |

| C-2' | ~140 - 145 |

| C-5' | ~135 - 140 |

| C-3' | ~130 - 135 |

| C-4' | ~128 - 132 |

| C-1' | ~125 - 130 |

| C-6 | ~120 - 125 |

| C-5 | ~115 - 120 |

| C-2 | ~110 - 115 |

| OCH₃ | ~55 - 60 |

Analysis of ¹³C NMR Signals:

-

Carbonyl Carbon (C=O): The ketone carbonyl carbon will appear at a characteristic downfield chemical shift.

-

Aromatic Carbons (Benzene Ring):

-

The carbons attached to the methoxy (C-4) and nitro (C-3) groups will be significantly influenced by these substituents.

-

The remaining aromatic carbons will have chemical shifts in the typical aromatic region, with their specific values determined by their position relative to the substituents.

-

-

Aromatic Carbons (Thiophene Ring): The chemical shifts of the thiophene carbons are well-documented and will be affected by the carbonyl substituent.[2][3][4]

-

Methoxy Carbon (OCH₃): The carbon of the methoxy group will appear in the upfield region characteristic of sp³ hybridized carbons attached to an oxygen atom.[5]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound.[6] Other deuterated solvents like acetone-d₆ or DMSO-d₆ can also be used depending on solubility and the desired resolution of specific signals.[7][8] It is important to note that solvent choice can affect chemical shifts.[6][9]

-

Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Instrument Parameters

The following are general guidelines for acquiring ¹H and ¹³C NMR spectra. Optimal parameters may vary depending on the specific instrument.

¹H NMR Data Acquisition

-

Pulse Sequence: A standard single-pulse sequence is generally sufficient.[1]

-

Spectral Width: Set a spectral width of approximately 12-15 ppm to encompass all proton signals.

-

Number of Scans: Acquire 16 to 64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.[1]

¹³C NMR Data Acquisition

-

Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

-

Spectral Width: Set a spectral width of approximately 200-220 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[1]

-

Relaxation Delay: Use a relaxation delay of 2-5 seconds to ensure full relaxation of all carbon nuclei, especially quaternary carbons.[1]

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Calibration: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm or the residual solvent peak.

-

Integration (¹H NMR): Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.

Caption: Workflow for NMR data acquisition and analysis.

Conclusion

The ¹H and ¹³C NMR spectra of (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone provide a wealth of information that is essential for its structural confirmation. The distinct chemical shifts, multiplicities, and coupling constants observed for the protons and carbons are a direct consequence of the electronic effects of the methoxy, nitro, and thiophene-2-carbonyl substituents. This guide has provided a detailed theoretical analysis of the expected NMR spectra, along with a practical experimental protocol for data acquisition. By following these guidelines, researchers, scientists, and drug development professionals can confidently utilize NMR spectroscopy to characterize this important molecule and ensure its integrity in their scientific endeavors.

References

-

Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. Available from: [Link]

-

Stenutz, R. NMR chemical shift prediction of thiophenes. Mol-Instincts. Available from: [Link]

-

Hearn, M. T. W. (1976). Carbon-13 chemical shifts in some substituted furans and thiophens. Australian Journal of Chemistry, 29(1), 107-113. Available from: [Link]

-

Fujieda, K., Takahashi, K., & Sone, T. (1977). The C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan, 50(12), 3261-3264. Available from: [Link]

-

Zimmerman, S. C., & VanZyl, C. M. (1987). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Journal of the American Chemical Society, 109(24), 7894-7896. Available from: [Link]

-

Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Available from: [Link]

-

Gronowitz, S., Johnson, I., & Hörnfeldt, A. B. (1975). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. Chemica Scripta, 7(1-5), 76-84. Available from: [Link]

-

Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. Available from: [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of (a) 1'-(dimethoxymethyl)-4'- nitrobenzene (compound...). Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Organocatalytic Oxidation of Substituted Anilines to Azoxybenzenes and Nitrocompounds - Supporting Information. Available from: [Link]

-

Filo. (2025). How could the signals in the 6.5–8.1-ppm region of their ¹H NMR.. Available from: [Link]

-

SpectraBase. 1-Methoxy-4-nitrobenzene. Available from: [Link]

-

Cavaleiro, J. A. S. (1986). “Solvent” effects in 1H NMR spectroscopy: A simple undergraduate experiment. Journal of Chemical Education, 63(1), 85. Available from: [Link]

-

Clark, J. (2023). interpreting C-13 NMR spectra. Chemguide. Available from: [Link]

-

University of Calgary. Chemical shifts. Available from: [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. Available from: [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Available from: [Link]

-

Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. Available from: [Link]

- Balcı, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Royal Society of Chemistry. (n.d.). Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. Available from: [Link]

-

PrepChem.com. Synthesis of C. 4-Methoxy-3-nitrophenol. Available from: [Link]

-

Romero Bohórquez, A. R., González, T., & Kouznetsov, V. V. (2013). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. Vitae, 20(1), 26-34. Available from: [Link]

-

Wiley Science Solutions. Methanone, (4-methoxy-3-nitrophenyl)phenyl-. Available from: [Link]

-

Crysdot. (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone. Available from: [Link]

-

Agrawal, P. K. (2011). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 6(11), 1689-1692. Available from: [Link]

- Google Patents. (2020). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

-

Alchem Pharmtech. (4-Methoxyphenyl)(thiophen-2-yl)Methanone. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. stenutz.eu [stenutz.eu]

- 3. Sci-Hub. Carbon-13 chemical shifts in some substituted furans and thiophens / Australian Journal of Chemistry, 1976 [sci-hub.st]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. reddit.com [reddit.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Infrared and Mass Spectrometric Analysis of (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone

This guide provides a comprehensive technical overview of the analytical methodologies for the characterization of (4-methoxy-3-nitrophenyl)(thiophen-2-yl)methanone, a compound of interest in medicinal chemistry and materials science. The focus of this document is on the application of Infrared (IR) spectroscopy and Mass Spectrometry (MS) for structural elucidation and confirmation. The principles, experimental protocols, and expected data are detailed to provide researchers, scientists, and drug development professionals with a robust framework for their analytical workflows.

Introduction and Molecular Overview

(4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone, with the Chemical Abstracts Service (CAS) registry number 66938-50-9, is a diaryl ketone featuring a methoxy and a nitro functional group on one phenyl ring and a thiophene ring on the other. The strategic placement of these functionalities imparts specific electronic and steric properties to the molecule, making its unambiguous characterization crucial for any research and development endeavor.

The molecular structure, presented below, consists of several key features that are amenable to spectroscopic analysis: a carbonyl group (C=O), an ether linkage (-OCH₃), a nitro group (-NO₂), a thiophene ring, and a substituted benzene ring. Each of these moieties exhibits characteristic spectroscopic signatures that will be explored in this guide.

Molecular Structure:

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational transitions of molecular bonds.

Theoretical Considerations for (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone

The IR spectrum of the title compound is expected to be complex, with numerous absorption bands. However, several key vibrational modes can be predicted based on its constituent functional groups. The analysis will focus on the characteristic stretching and bending vibrations of the carbonyl, nitro, ether, and aromatic C-H and C=C bonds. The presence of the thiophene ring will also contribute to the fingerprint region of the spectrum.

Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy

A solid sample of (4-methoxy-3-nitrophenyl)(thiophen-2-yl)methanone can be conveniently analyzed using an ATR-IR spectrometer.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Spectrum: Acquire a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage.

-

Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

Data Processing: Process the acquired spectrum by performing a baseline correction and peak picking to identify the wavenumbers of the absorption maxima.

Predicted IR Absorption Bands and Interpretation

The following table summarizes the expected characteristic IR absorption bands for (4-methoxy-3-nitrophenyl)(thiophen-2-yl)methanone, based on the analysis of its functional groups and data from structurally similar compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretching | 1650 - 1630 | Strong |

| Nitro (NO₂) | Asymmetric Stretching | 1550 - 1500 | Strong |

| Nitro (NO₂) | Symmetric Stretching | 1360 - 1320 | Strong |

| Aryl-O-CH₃ (Ether) | Asymmetric C-O-C Stretching | 1275 - 1200 | Strong |

| Aryl-O-CH₃ (Ether) | Symmetric C-O-C Stretching | 1075 - 1020 | Medium |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium-Weak |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium-Weak |

| Thiophene Ring | C-H and C=C Vibrations | Multiple bands in the fingerprint region | Medium-Weak |

The precise positions of these bands can be influenced by conjugation and electronic effects within the molecule. For instance, the carbonyl stretching frequency is expected to be lower than that of a simple aliphatic ketone due to conjugation with both the aromatic and thiophene rings.

Mass Spectrometric Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an invaluable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Theoretical Considerations for (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone

Upon ionization, typically through electron impact (EI) or electrospray ionization (ESI), (4-methoxy-3-nitrophenyl)(thiophen-2-yl)methanone will form a molecular ion (M⁺• or [M+H]⁺). This molecular ion can then undergo fragmentation, breaking at its weakest bonds to form smaller, charged fragments. The fragmentation pattern is a unique fingerprint of the molecule's structure.

Experimental Protocol for Mass Spectrometry

The following is a general protocol for the analysis of (4-methoxy-3-nitrophenyl)(thiophen-2-yl)methanone by mass spectrometry, for example, using a system with an ESI source.

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent, such as acetonitrile or methanol, to a concentration of approximately 1 mg/mL. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent, adding a small amount of formic acid (0.1%) to promote protonation if using positive ion mode.

-

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure accurate mass measurements.

-

Sample Infusion: Introduce the sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply appropriate ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate) to achieve stable ionization.

-

Mass Spectrum Acquisition: Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500) in positive ion mode.

-

Tandem Mass Spectrometry (MS/MS): To obtain further structural information, perform an MS/MS experiment by selecting the molecular ion as the precursor ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Predicted Molecular Ion and Fragmentation Pattern

The exact mass of (4-methoxy-3-nitrophenyl)(thiophen-2-yl)methanone (C₁₂H₉NO₄S) can be calculated to be approximately 279.0252 g/mol .

Table of Expected Key Ions:

| m/z | Proposed Fragment | Structure |

| 279 | Molecular Ion [M]⁺• | [(C₁₂H₉NO₄S)]⁺• |

| 181 | [M - C₄H₃S]⁺ | [C₈H₆NO₄]⁺ |

| 165 | [M - NO₂]⁺ | [C₁₂H₉O₂S]⁺ |

| 135 | [C₆H₃(OCH₃)(NO₂)CO]⁺ | [C₈H₆NO₃]⁺ |

| 111 | [C₄H₃SCO]⁺ | [C₅H₃OS]⁺ |

| 83 | [C₄H₃S]⁺ | [C₄H₃S]⁺ |

The fragmentation is expected to be dominated by the cleavage of the bonds adjacent to the carbonyl group, leading to the formation of acylium ions and other characteristic fragments. The presence of the nitro and methoxy groups will also influence the fragmentation pathways.

Visualizing the Analytical Workflow

The following diagrams illustrate the generalized workflows for the IR and MS analyses described above.

Caption: Workflow for ATR-IR analysis.

Caption: Workflow for Mass Spectrometric analysis.

Conclusion

The combination of Infrared spectroscopy and Mass Spectrometry provides a powerful and complementary approach for the structural characterization of (4-methoxy-3-nitrophenyl)(thiophen-2-yl)methanone. IR spectroscopy confirms the presence of key functional groups, while mass spectrometry provides the molecular weight and detailed structural information through fragmentation analysis. The methodologies and expected data presented in this guide offer a solid foundation for the analytical validation of this compound in various scientific applications.

References

-

PubChem. (4-Methylphenyl)-(3-nitrophenyl)methanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. Chemical Properties of 4'-Methoxy-3'-nitroacetophenone. Retrieved from [Link]

-

PrepChem. Synthesis of C. 4-Methoxy-3-nitrophenol. Retrieved from [Link]

-

Crysdot. (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone. Retrieved from [Link]

-

Romero Bohórquez, A. R., González, T., & Kouznetsov, V. V. (2013). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. Vitae, 20(1), 28-36. Retrieved from [Link]

-

PubChemLite. Bis(4-methoxy-3-nitrophenyl)methanone. Retrieved from [Link]

-

Dana Bioscience. (4-Methoxy-phenyl)-(3-methoxy-thiophen-2-yl)-methanone 250mg. Retrieved from [Link]

- Google Patents. (2020). Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. CN111704555A.

A Guide to the Structural Elucidation of (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone: A Technical Overview for Drug Discovery Professionals

Preamble: The Imperative of Structural Chemistry in Modern Drug Development

In the landscape of contemporary drug discovery and development, the precise characterization of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design, polymorphism screening, and intellectual property protection.[1][2][3] The spatial arrangement of atoms within a crystal lattice dictates a compound's physicochemical properties, including solubility, stability, and bioavailability—all critical determinants of a drug candidate's success.[1][4] This guide provides a comprehensive, in-depth technical framework for the structural elucidation of (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone, a compound of interest for its potential pharmacological applications. While a definitive crystal structure for this specific molecule is not yet publicly available, this document will serve as a detailed roadmap for researchers and scientists, outlining the necessary steps from synthesis to structural refinement and analysis.

Part 1: Synthesis and Crystallization – The Genesis of a Crystal

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The purity of the initial material is paramount, as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and complicating structure determination.[5]

Proposed Synthesis via Friedel-Crafts Acylation

A plausible and efficient route for the synthesis of (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone is the Friedel-Crafts acylation of 2-methoxy-1-nitrobenzene with thiophene-2-carbonyl chloride. This electrophilic aromatic substitution is a well-established method for the formation of aryl ketones.[6][7][8]

Experimental Protocol: Synthesis of (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃) (1.2 eq.) in an inert solvent such as dichloromethane (DCM).

-

Formation of the Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add thiophene-2-carbonyl chloride (1.0 eq.) dissolved in DCM to the stirred suspension. The formation of a colored complex indicates the generation of the acylium ion.

-

Electrophilic Aromatic Substitution: Add a solution of 2-methoxy-1-nitrobenzene (1.0 eq.) in DCM dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

dot graph TD { A[Start: 2-methoxy-1-nitrobenzene and thiophene-2-carbonyl chloride] --> B{Friedel-Crafts Acylation with AlCl₃}; B --> C[Reaction Work-up and Extraction]; C --> D[Column Chromatography Purification]; D --> E[Characterization: NMR, MS]; E --> F[Final Product: (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone]; }

Caption: Synthetic workflow for (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone.

The Art and Science of Crystallization

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical screening.[5][9][10]

Common Crystallization Techniques:

-

Slow Evaporation: A near-saturated solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly, leading to crystal growth.[11][12]

-

Vapor Diffusion: A solution of the compound in a relatively non-volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, inducing crystallization.[11][12]

-

Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly to room temperature or below, causing the solubility to decrease and crystals to form.[11]

Experimental Protocol: Crystallization Screening

-

Solvent Selection: Test the solubility of the purified compound in a range of solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone). A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated.

-

Prepare Solutions: Prepare near-saturated solutions of the compound in promising solvents or solvent mixtures.

-

Set up Crystallization Trials: Employ various techniques such as slow evaporation, vapor diffusion (with different solvent/anti-solvent pairs), and slow cooling.

-

Patience and Observation: Allow the trials to remain undisturbed and monitor for crystal growth over several days to weeks.

Part 2: Single-Crystal X-ray Diffraction – Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.[13][14][15]

dot graph TD { A[Single Crystal Selection] --> B{Mounting on Diffractometer}; B --> C[Data Collection: X-ray Diffraction]; C --> D{Data Processing and Reduction}; D --> E[Structure Solution]; E --> F{Structure Refinement}; F --> G[Validation and Analysis]; }

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[16]

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.[17]

-

Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.[18] The SHELXS program is a powerful tool for this step.[19]

-

Structure Refinement: The initial model is refined against the experimental data to improve the atomic coordinates, displacement parameters, and other structural parameters.[20][21] The SHELXL program is widely used for this purpose.[20][21]

-

Validation: The final refined structure is validated using crystallographic software to check for consistency and quality.

Part 3: Data Analysis and Interpretation – From Data to Knowledge

The result of a successful crystal structure determination is a wealth of information about the molecule's geometry and its interactions in the solid state.

Hypothetical Crystallographic Data

The following table presents hypothetical crystallographic data for (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone, based on typical values for similar organic molecules.

| Parameter | Hypothetical Value |

| Chemical formula | C₁₂H₉NO₄S |

| Formula weight | 263.27 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) | 98.5 |

| V (ų) | 1200.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.458 |

| Absorption coefficient (mm⁻¹) | 0.285 |

| F(000) | 544 |

| Crystal size (mm³) | 0.25 x 0.20 x 0.15 |

| θ range for data collection (°) | 2.5 to 27.5 |

| Reflections collected | 8500 |

| Independent reflections | 2500 [R(int) = 0.04] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |

| R indices (all data) | R₁ = 0.060, wR₂ = 0.135 |

| Largest diff. peak and hole (e.Å⁻³) | 0.35 and -0.25 |

Molecular Geometry and Intermolecular Interactions

The refined crystal structure provides precise bond lengths, bond angles, and torsion angles. Of particular interest in drug development are the intermolecular interactions that stabilize the crystal packing, as these can influence the compound's physical properties.

dot graph [rankdir=LR]; node [shape=box, style=rounded]; A [label="(4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone"]; B [label="Hydrogen Bonds (e.g., C-H···O)"]; C [label="π-π Stacking Interactions"]; D [label="van der Waals Forces"]; A -- B; A -- C; A -- D;

Caption: Potential intermolecular interactions in the crystal structure.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[22][23][24][25][26] By mapping properties such as d_norm (a normalized contact distance) onto the surface, close contacts corresponding to hydrogen bonds and other interactions can be readily identified. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

Conclusion: The Structural Blueprint for Advancement

The determination of the crystal structure of (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone is a critical step in its development as a potential therapeutic agent. This guide has provided a comprehensive technical framework for achieving this goal, from chemical synthesis and crystallization to the intricacies of single-crystal X-ray diffraction and data analysis. The resulting structural information will provide invaluable insights into the molecule's properties and will serve as a foundation for future drug design and optimization efforts.

References

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). Scirp.org. Retrieved January 20, 2026, from [Link]

-

SOP: CRYSTALLIZATION. (n.d.). University of Wisconsin-Madison. Retrieved January 20, 2026, from [Link]

-

How to Crystallize Organic Compounds. (2024, October 10). wikiHow. Retrieved January 20, 2026, from [Link]

-

Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica Section A: Foundations and Advances, 79(a1), a117. [Link]

-

The Hirshfeld Surface. (n.d.). CrystalExplorer. Retrieved January 20, 2026, from [Link]

-

Crystallization. (n.d.). Organic Chemistry at CU Boulder. Retrieved January 20, 2026, from [Link]

-

Verma, A., et al. (2022). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 19(S1), 39-48. [Link]

-

(PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2023). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Hathwar, V. R., et al. (2018). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(4), 368-379. [Link]

-

A Review on Crystallography and Its Role on Drug Design. (2023). Zien Journals Publishing. Retrieved January 20, 2026, from [Link]

-

Crystal Growing Tips. (2015, April 28). The Center for Xray Crystallography, University of Florida. Retrieved January 20, 2026, from [Link]

-

The role of crystallography in drug design. (2007). The Malaysian Journal of Medical Sciences, 14(1), 1-2. [Link]

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

-

A beginner's guide to X-ray data processing. (2021, May 28). The Biochemist. Retrieved January 20, 2026, from [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3-8. [Link]

-

The SHELX package. (n.d.). MIT OpenCourseWare. Retrieved January 20, 2026, from [Link]

-

Crystallisation Techniques. (2006, January 8). University of Cambridge. Retrieved January 20, 2026, from [Link]

-

Müller, P. (Ed.). (2009). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link]

- User guide to crystal structure refinement with SHELXL. (n.d.). Reza Latifi.

-

Why Is Crystallization Important For Drug Effectiveness? (2025, November 13). How It Comes Together. Retrieved January 20, 2026, from [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Creative Biostructure. Retrieved January 20, 2026, from [Link]

-

Structure Solution. (n.d.). OlexSys. Retrieved January 20, 2026, from [Link]

-

X-ray crystallography. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

-

Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved January 20, 2026, from [Link]

-

Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts. (2019). Beilstein Journal of Organic Chemistry, 15, 2368-2374. [Link]

-

Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone. (n.d.). Bartleby. Retrieved January 20, 2026, from [Link]

-

Chemistry Experiment: 4-Methoxyacetophenone. (n.d.). Scribd. Retrieved January 20, 2026, from [Link]

-

A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. (2017). Scirp.org. Retrieved January 20, 2026, from [Link]

- Method for synthesizing metoxyl acetophenone. (2013). Google Patents.

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. zienjournals.com [zienjournals.com]

- 3. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]

- 7. scribd.com [scribd.com]

- 8. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]

- 9. science.uct.ac.za [science.uct.ac.za]

- 10. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 11. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 12. depts.washington.edu [depts.washington.edu]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. rigaku.com [rigaku.com]

- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. portlandpress.com [portlandpress.com]

- 18. Structure Solution | OlexSys [olexsys.org]

- 19. ocw.mit.edu [ocw.mit.edu]

- 20. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 23. crystalexplorer.net [crystalexplorer.net]

- 24. researchgate.net [researchgate.net]

- 25. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Physical and chemical properties of (4-Methoxy-3-nitrophenyl)(thiophen-2-YL)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone is a diarylketone featuring a substituted phenyl ring and a thiophene moiety. This guide provides a comprehensive overview of its chemical and physical properties, a detailed methodology for its synthesis via Friedel-Crafts acylation, and protocols for its analytical characterization. The structural features of this compound, namely the electron-withdrawing nitro group and the electron-rich thiophene ring, suggest potential for investigation in medicinal chemistry. This document serves as a foundational resource for researchers exploring the applications of this and related compounds in drug discovery and materials science.

Chemical Identity and Structure

(4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone is a specific benzophenone derivative where one of the phenyl rings is replaced by a thiophene ring. The remaining phenyl ring is substituted with a methoxy group and a nitro group.

-

IUPAC Name: (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone

-

CAS Number: 66938-50-9

-

Molecular Formula: C₁₂H₉NO₄S

-

Molecular Weight: 263.27 g/mol

-

SMILES: O=C(C1=CC=C(OC)C(=O)=C1)C2=CC=CS2

The core structure consists of a ketone bridge linking a thiophene ring at the 2-position to a benzene ring at the 1-position. The benzene ring is further functionalized with a methoxy group at the 4-position and a nitro group at the 3-position.

Caption: 2D Structure of (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone

Physicochemical Properties

Precise experimental data for this specific compound is not widely available in the literature. However, properties can be estimated based on its structure and data from analogous compounds.

| Property | Value | Source/Basis |

| Physical State | Expected to be a crystalline solid at room temperature. | Based on similar benzophenone derivatives. |

| Melting Point | Not available. | - |

| Boiling Point | Not available. | - |

| Solubility | Expected to be poorly soluble in water, soluble in common organic solvents like dichloromethane, chloroform, and acetone. | General solubility of diaryl ketones. |

| pKa | Not applicable (no acidic or basic groups). | Structural analysis. |

| LogP | Estimated to be in the range of 2.5-3.5. | Based on the lipophilicity of the phenyl, thiophene, methoxy, and nitro groups. |

Synthesis and Reactivity

The most direct and industrially scalable method for the synthesis of (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone is the Friedel-Crafts acylation.

Synthetic Pathway: Friedel-Crafts Acylation

This electrophilic aromatic substitution reaction involves the acylation of an electron-rich aromatic compound, in this case, 1-methoxy-2-nitrobenzene, with an acyl halide, thiophene-2-carbonyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1]

Caption: Friedel-Crafts Acylation Workflow for Synthesis.

Step-by-Step Synthesis Protocol

Causality: The following protocol is designed to control the exothermic reaction and maximize the yield of the desired product. Anhydrous conditions are critical as the Lewis acid catalyst, AlCl₃, reacts violently with water.

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven and cooled under a stream of dry nitrogen.

-

Catalyst Suspension: The flask is charged with anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane (DCM). The suspension is cooled to 0°C in an ice bath.

-

Acylium Ion Formation: Thiophene-2-carbonyl chloride (1.0 equivalent) dissolved in dry DCM is added dropwise to the stirred AlCl₃ suspension via the dropping funnel. This forms the reactive electrophile, the acylium ion.

-

Electrophilic Aromatic Substitution: 1-Methoxy-2-nitrobenzene (1.0 equivalent) dissolved in dry DCM is then added dropwise to the reaction mixture, maintaining the temperature at 0°C. The methoxy group is an ortho-, para-director, and while the nitro group is a meta-director and deactivating, the strong activating effect of the methoxy group directs the acylation to the position para to it.

-

Reaction Progression: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).

Analytical Characterization

The structure and purity of the synthesized (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone can be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the thiophene and the substituted phenyl rings, as well as a singlet for the methoxy group protons. The relative positions and splitting patterns will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (typically in the 180-200 ppm range), the carbons of the two aromatic rings, and the methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

A strong C=O stretch for the ketone (around 1650-1680 cm⁻¹).

-

Aromatic C-H stretching vibrations (above 3000 cm⁻¹).

-

Asymmetric and symmetric N-O stretching for the nitro group (around 1520 cm⁻¹ and 1350 cm⁻¹).

-

C-O stretching for the methoxy group (around 1250 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight (263.27). Fragmentation patterns can provide further structural information.

Potential Applications in Drug Development

-

Nitroaromatic Compounds: The nitro group is a key feature in several antimicrobial and antiparasitic drugs.[2] It can undergo bioreduction in hypoxic environments, such as those found in solid tumors or anaerobic bacteria, to produce reactive nitrogen species that are cytotoxic.

-

Thiophene Derivatives: The thiophene ring is a common scaffold in medicinal chemistry, found in drugs with a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4]

-

Diaryl Ketones (Benzophenones): The benzophenone scaffold is present in numerous compounds with demonstrated cytotoxic and antitumor activities. For instance, some derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[5]

Given these precedents, (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone represents a compound of interest for screening in various biological assays, particularly in oncology and infectious diseases. The combination of the nitro group, the thiophene ring, and the ketone linker may lead to novel mechanisms of action or synergistic effects.

Conclusion

(4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone is a readily synthesizable compound with structural features that make it a candidate for further investigation in drug discovery and materials science. This guide provides a foundational understanding of its properties and a robust protocol for its synthesis and characterization, enabling researchers to explore its potential applications.

References

-

Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation. YouTube. [Link]

-

Department of Chemistry, University of Wisconsin-Madison. (n.d.). Experiment 13: Friedel-Crafts Acylation. [Link]

-

Torres, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 723. [Link]

-

Morley, J. O., & Matthews, T. P. (2006). Studies on the biological activity of some nitrothiophenes. Organic & Biomolecular Chemistry, 4(2), 359-366. [Link]

-

Crysdot. (n.d.). (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone. [Link]

-

ResearchGate. (2025, August 6). Studies on the biological activity of some nitrothiophenes. [Link]

-

Tomimoto, K., et al. (2003). Alpha-nitro ketone as an electrophile and nucleophile: synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran as drosophila nicotinic receptor probes. Journal of Agricultural and Food Chemistry, 51(15), 4279-4285. [Link]

-

ResearchGate. (2017, August 17). Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. [Link]

-

Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. YouTube. [Link]

-

Scribd. (n.d.). Friedel Crafts Acylation. [Link]

-

PubChem. (n.d.). Methanone, (4-nitrophenyl)phenyl-. [Link]

-

Organic Chemistry Tutor. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab. YouTube. [Link]

-

PrepChem. (n.d.). Synthesis of C. 4-Methoxy-3-nitrophenol. [Link]

-

PubChemLite. (n.d.). Bis(4-methoxy-3-nitrophenyl)methanone (C15H12N2O7). [Link]

-

Dana Bioscience. (n.d.). (4-Methoxy-phenyl)-(3-methoxy-thiophen-2-yl)-methanone 250mg. [Link]

-

Ganesh, G., et al. (2012). (3,4-Dimethoxyphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2844. [Link]

-

Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(5), x220277. [Link]

-

de Cássia da Silveira e Sá, R., et al. (2013). (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. Toxicology and Applied Pharmacology, 272(1), 117-126. [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies on the biological activity of some nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Nitrophenyl Thiophenyl Methanones: A Technical Guide to Putative Molecular Targets

This in-depth technical guide provides a comprehensive exploration of the potential therapeutic targets of nitrophenyl thiophenyl methanones. While direct research on this specific chemical class is emerging, this document synthesizes findings from structurally related compounds to propose putative mechanisms of action and guide future research. By examining the biological activities of analogous nitrophenyl and thiophenyl-containing molecules, we can illuminate promising avenues for drug discovery and development in oncology, inflammation, and infectious diseases. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic utility of this intriguing class of compounds.

Introduction: The Therapeutic Promise of a Privileged Scaffold

The nitrophenyl thiophenyl methanone scaffold represents a compelling starting point for the design of novel therapeutics. This structure incorporates key pharmacophoric elements from two well-established classes of bioactive molecules: nitrophenyl derivatives and thiophene-containing compounds. The nitro group, an electron-withdrawing moiety, is a common feature in compounds with antimicrobial and anticancer properties. The thiophene ring, a bioisostere of the phenyl ring, is present in numerous approved drugs and is known to enhance interactions with various biological targets, contributing to anti-inflammatory and anticancer effects. The methanone linker provides a rigid backbone, orienting the two aromatic rings in a defined spatial arrangement that can be optimized for specific receptor binding.

This guide will delve into the potential therapeutic applications of nitrophenyl thiophenyl methanones by examining the established mechanisms of action of their structural relatives. We will explore their putative roles in cancer, inflammation, and microbial infections, and provide detailed experimental protocols to facilitate the validation of these potential therapeutic targets.

Anticancer Activity: Targeting Cell Proliferation and Survival Pathways

Derivatives of nitrophenyl and thiophenyl methanones have demonstrated significant potential as anticancer agents. The proposed mechanisms of action for structurally similar compounds primarily revolve around the induction of apoptosis and the disruption of the cell cycle.

Induction of Apoptosis: A Gateway to Cancer Cell Death

A key strategy in cancer therapy is to trigger programmed cell death, or apoptosis, in malignant cells. Several nitrophenyl-containing heterocycles have been shown to induce apoptosis, suggesting that nitrophenyl thiophenyl methanones may share this capability.[1][2][3] The intrinsic apoptotic pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and culminates in the activation of caspase cascades, is a likely target.

Putative Molecular Targets:

-

Bcl-2 Family Proteins: These proteins are critical regulators of apoptosis, with pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). It is hypothesized that nitrophenyl thiophenyl methanones could modulate the expression or activity of these proteins, shifting the balance towards apoptosis.

-

Caspases: These are a family of cysteine proteases that execute the apoptotic program. Initiator caspases (e.g., caspase-9) are activated by upstream signals and in turn activate executioner caspases (e.g., caspase-3, caspase-7), which cleave a variety of cellular substrates, leading to cell death.

Experimental Workflow for Investigating Apoptosis Induction:

Detailed Protocol: Caspase-3/7 Activity Assay

This protocol describes a luminescent assay to measure the activity of executioner caspases-3 and -7, key mediators of apoptosis.

-

Cell Seeding: Seed cancer cells in a 96-well white-walled plate at a density that will result in 80-90% confluency at the time of the assay. Incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the nitrophenyl thiophenyl methanone derivatives. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis induction (e.g., staurosporine). Incubate for the desired treatment period (e.g., 24, 48 hours).

-

Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold-change in caspase-3/7 activity.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, many anticancer agents exert their effects by arresting the cell cycle, thereby preventing cancer cell division. Studies on nitrophenyl-containing heterocyclic compounds have shown that they can induce cell cycle arrest at various phases, most notably the G2/M phase.[3]

Putative Molecular Targets:

-

Cyclin-Dependent Kinases (CDKs): These are a family of protein kinases that control the progression of the cell cycle. The activity of CDKs is regulated by their association with cyclins.

-

Cyclins: These are a family of regulatory proteins that bind to and activate CDKs. The levels of different cyclins fluctuate throughout the cell cycle.

-

Tubulin: This protein is the building block of microtubules, which are essential for the formation of the mitotic spindle during cell division. Disruption of tubulin polymerization is a common mechanism of action for anticancer drugs that cause G2/M arrest. Some thiophene derivatives have been shown to inhibit tubulin polymerization.[4]

Experimental Workflow for Investigating Cell Cycle Arrest:

Detailed Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cancer cells with the nitrophenyl thiophenyl methanone derivatives for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and resuspend the pellet in PBS containing RNase A (to prevent staining of RNA) and propidium iodide.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade